molecular formula C11H15Br B13845441 4-tert-Butylbenzyl Bromide-D13

4-tert-Butylbenzyl Bromide-D13

Cat. No.: B13845441
M. Wt: 240.22 g/mol
InChI Key: QZNQSIHCDAGZIA-JPLVHWSDSA-N
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Description

4-tert-Butylbenzyl Bromide-D13 is a deuterated derivative of 4-tert-Butylbenzyl Bromide, where the hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-tert-Butylbenzyl Bromide-D13 involves the bromination of 4-tert-Butyltoluene-D13. The reaction typically uses hydrobromic acid and a suitable oxidizing agent under controlled conditions. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green oxidants and hydrobromic acid ensures high selectivity and conversion rates, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzyl Bromide-D13 undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, forming different products.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of 4-tert-Butylbenzyl iodide.

    Oxidation: Formation of corresponding oxidized products.

Scientific Research Applications

4-tert-Butylbenzyl Bromide-D13 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzyl Bromide-D13 involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The pathways involved include the formation of reactive intermediates and the stabilization of transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable in research applications involving isotopic labeling. This property allows for the tracing of metabolic pathways and the study of reaction mechanisms with greater precision.

Properties

Molecular Formula

C11H15Br

Molecular Weight

240.22 g/mol

IUPAC Name

1-(bromomethyl)-2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene

InChI

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D

InChI Key

QZNQSIHCDAGZIA-JPLVHWSDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CBr

Origin of Product

United States

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